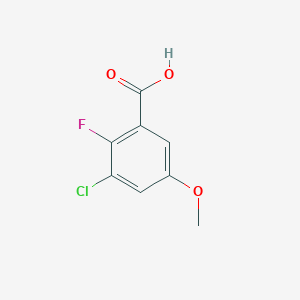

3-Chloro-2-fluoro-5-methoxybenzoic acid

Description

3-Chloro-2-fluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

3-chloro-2-fluoro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLGWTWENNRQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-methoxybenzoic acid typically involves the introduction of the chloro, fluoro, and methoxy groups onto a benzoic acid core. One common method is through electrophilic aromatic substitution reactions, where the benzene ring is functionalized step-by-step. For instance, starting with 2-fluoro-5-methoxybenzoic acid, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Intermediates

3-Chloro-2-fluoro-5-methoxybenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It can modify aminopyrimidine structural compounds, which are crucial in the development of drugs aimed at treating diseases such as acquired immune deficiency syndrome (AIDS) . The compound's ability to undergo further reactions makes it valuable for creating derivatives that possess enhanced biological activity.

2. Enzyme Inhibition Studies

Recent studies have shown that derivatives of this compound exhibit significant inhibitory activity against monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). For instance, compounds derived from this acid have been reported to show promising inhibitory effects with IC50 values in the nanomolar range . These findings suggest potential therapeutic applications in pain management and inflammation control.

1. Antimicrobial Properties

Research has indicated that compounds related to this compound demonstrate antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . Such properties highlight its potential as a lead compound for developing new antimicrobial agents.

2. Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects against cancer cell lines. Certain derivatives have shown significant activity, indicating their potential role in cancer therapeutics . The structural modifications made to this compound can enhance its efficacy against specific cancer types, making it a candidate for further investigation.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on MAGL Inhibitors | Derivatives showed IC50 values as low as 13.1 nM against MAGL | Potential use in pain relief medications |

| Antimicrobial Screening | Effective against E. coli and B. cereus with MIC values lower than standard antibiotics | Development of new antibacterial agents |

| Antiproliferative Activity | Significant inhibition observed in various cancer cell lines | Lead compound for anticancer drug development |

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-5-methoxybenzoic acid: Similar structure but lacks the chloro substituent.

3-Chloro-5-fluoro-2-methoxybenzoic acid: Similar but with different positioning of substituents.

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a methoxy group.

Uniqueness

3-Chloro-2-fluoro-5-methoxybenzoic acid is unique due to the specific combination and positioning of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various synthetic and research applications .

Biological Activity

3-Chloro-2-fluoro-5-methoxybenzoic acid is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

This compound is a substituted benzoic acid with the following chemical structure:

- Chemical Formula : CHClF O

- Molecular Weight : 202.61 g/mol

The presence of halogen atoms (chlorine and fluorine) and a methoxy group significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The halogen substituents enhance the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This mechanism is crucial for its application in drug development and enzyme studies.

1. Antimicrobial Properties

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have been tested against various bacterial strains:

| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| DIMPBA | 100 µg/mL | Antibacterial |

| FIPBA | 100 µg/mL | Antibacterial |

These compounds demonstrated the ability to inhibit planktonic cell growth and prevent biofilm formation, indicating potential applications in treating infections caused by biofilm-forming bacteria .

2. Enzyme Inhibition

The compound has been explored for its inhibitory effects on monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. A related study reported that modifications to the benzoic acid structure can lead to varying inhibition potencies:

| Compound | IC (nM) | Selectivity over FAAH |

|---|---|---|

| Compound A | 133.9 | 5.9 μM |

| Compound B | 124.6 | Higher than Compound A |

These findings suggest that structural variations can significantly impact the inhibitory efficacy against MAGL, making it a target for further research in metabolic disorders .

Case Study 1: Neuropathic Pain Models

In a study investigating neuropathic pain, derivatives of benzoic acids, including those similar to this compound, were found to mitigate pain responses in animal models. The compounds exhibited a reduction in hypersensitivity induced by chemotherapeutics like oxaliplatin, highlighting their potential as analgesics .

Case Study 2: Cancer Cell Proliferation

Another study focused on the antiproliferative effects of benzoic acid derivatives on cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against various cancer types, suggesting that this compound could have therapeutic applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.